Terephthaloyl chloride

描述

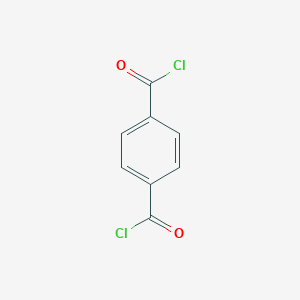

Structure

2D Structure

3D Structure

属性

IUPAC Name |

benzene-1,4-dicarbonyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H4Cl2O2/c9-7(11)5-1-2-6(4-3-5)8(10)12/h1-4H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LXEJRKJRKIFVNY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C(=O)Cl)C(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H4Cl2O2 | |

| Record name | TEREPHTHALOYL DICHLORIDE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0331 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID7026653 | |

| Record name | 1,4-Benzenedicarbonyl dichloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7026653 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

203.02 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Dry Powder; Pellets or Large Crystals, Colorless or white solid with pungent odor; [ICSC] White flakes; [MSDSonline], WHITE POWDER OR COLOURLESS NEEDLES WITH PUNGENT ODOUR. | |

| Record name | 1,4-Benzenedicarbonyl dichloride | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1,4-Benzenedicarbonyl dichloride | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/4767 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | TEREPHTHALOYL DICHLORIDE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0331 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Boiling Point |

259 °C, 264 °C | |

| Record name | 1,4-BENZENEDICARBONYL DICHLORIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5332 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | TEREPHTHALOYL DICHLORIDE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0331 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Flash Point |

356 °F, 180 °C | |

| Record name | 1,4-BENZENEDICARBONYL DICHLORIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5332 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | TEREPHTHALOYL DICHLORIDE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0331 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Solubility |

SOLUBLE IN ETHER, Solubility in water: reaction | |

| Record name | 1,4-BENZENEDICARBONYL DICHLORIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5332 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | TEREPHTHALOYL DICHLORIDE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0331 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Density |

1.32 g/cm³ | |

| Record name | TEREPHTHALOYL DICHLORIDE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0331 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Vapor Pressure |

Vapor pressure, Pa at 20 °C: 320 | |

| Record name | TEREPHTHALOYL DICHLORIDE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0331 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Color/Form |

COLORLESS NEEDLES | |

CAS No. |

100-20-9 | |

| Record name | Terephthaloyl chloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=100-20-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,4-Benzenedicarbonyl dichloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000100209 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Terephthaloyl chloride | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=41885 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1,4-Benzenedicarbonyl dichloride | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1,4-Benzenedicarbonyl dichloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7026653 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Terephthaloyl dichloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.002.572 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | TEREPHTHALOYL CHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/G247CO9608 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 1,4-BENZENEDICARBONYL DICHLORIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5332 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | TEREPHTHALOYL DICHLORIDE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0331 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Melting Point |

82-84 °C, 79.5-84 °C | |

| Record name | 1,4-BENZENEDICARBONYL DICHLORIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5332 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | TEREPHTHALOYL DICHLORIDE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0331 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Advanced Polymeric Materials and Their Synthesis

Liquid Crystalline Thermosets

Terephthaloyl chloride is a crucial component in the synthesis of precursors for liquid crystalline thermosets (LCTs). yufenggp.com Research findings indicate its use in the preparation of these materials through the thermal cyclotrimerization of dicyanate compounds. chemicalbook.com Specifically, it is used to create ring-substituted bis(4-hydroxyphenyl) terephthalates, which are then converted into dicyanate compounds that form the basis of the thermosetting liquid crystal polymer network. yufenggp.comchemicalbook.comshreesulphuric.com

Polymer Modifiers

Due to its two highly reactive sites, this compound functions effectively as a polymer modifier, particularly as a cross-linking agent. chemicalbook.comshreesulphuric.com It can connect separate polymer chains, enhancing the material's mechanical strength and thermal stability.

Detailed research has shown that this compound can induce chain extension and cross-linking in various polymers. For instance, it undergoes a condensation reaction with difunctional α,ω-diaminopolystyrene, which results in a chain-extended polystyrene that incorporates amide bonds into its backbone. chemicalbook.com Another documented application is its use in interfacial reactions with proteins like bovine serum albumin to create thin, cross-linked films.

Polymers for Flame and Chemical Resistance

The inherent chemical structure of this compound directly contributes to the flame and chemical resistance of the polymers it helps create. wikipedia.orgyufenggp.comspecialchem.com When it is polymerized to form aramids, the resulting structure is composed of rigid aromatic rings linked by stable amide bonds. wikipedia.orgyufenggp.com

This rigid, aromatic polymer backbone leads to high thermal stability, as significant energy is required to break down the chemical bonds, which translates to excellent flame resistance. yufenggp.com The stable arrangement of aromatic rings and strong intermolecular hydrogen bonding between the amide groups also limits the ability of chemical solvents to penetrate and degrade the polymer matrix, resulting in high chemical resistance. wikipedia.orgyufenggp.com

Membrane Science and Technology

Thin-Film Composite (TFC) Membranes for Nanofiltration

Thin-film composite (TFC) membranes are a cornerstone of modern membrane technology, widely used in nanofiltration (NF) and reverse osmosis (RO). kaust.edu.samdpi.com These membranes typically consist of an ultrathin selective layer formed on top of a porous support membrane. kaust.edu.sa The top selective layer, which is responsible for the separation performance, is commonly synthesized through interfacial polymerization. kaust.edu.samdpi.com This technique allows for the creation of a highly crosslinked and controlled polymer layer, often a polyamide or polyester, that dictates the membrane's permeability and selectivity. mdpi.commdpi.com

Interfacial polymerization is a rapid and effective method for creating the ultrathin selective layer of TFC membranes. mdpi.com The process occurs at the interface between two immiscible liquids—typically an aqueous solution containing a multifunctional amine or alcohol and an organic solvent containing a multifunctional acyl chloride, such as terephthaloyl chloride. mdpi.comresearchgate.net The reaction is self-limiting, as the formation of the initial polymer film hinders the diffusion of monomers, resulting in an extremely thin yet dense barrier layer. mdpi.com This method is widely employed for synthesizing polyamide TFC membranes by reacting monomers like m-phenylenediamine (MPD) with trimesoyl chloride (TMC), a close structural analog of TPC. mdpi.com Similarly, TPC is used to create robust polyester or polyamide selective layers. researchgate.netscispace.com

A novel approach in nanofiltration membrane fabrication involves the use of hyperbranched polymers as the aqueous monomer, which are then crosslinked by TPC. In one study, thin-film composite nanofiltration membranes were developed by crosslinking the hydroxyl-terminated groups of a hyperbranched polyester (HPE) with TPC on a polyacrylonitrile (PAN) support membrane. researchgate.net The unique three-dimensional, globular structure of hyperbranched polymers helps to create membranes with potentially high permeate flux. researchgate.netresearchgate.net The crosslinking reaction with the rigid, two-dimensional TPC molecule helps to form a tight, selective layer suitable for nanofiltration. researchgate.net

The performance of these PAN-HPE-TPC membranes was found to be highly dependent on the concentration of the HPE in the aqueous phase. researchgate.net Under optimized conditions, these membranes demonstrated effective salt rejection and water permeability. researchgate.net

Table 1: Performance of TPC-Crosslinked Hyperbranched Polyester NF Membrane This table summarizes the performance of a nanofiltration membrane fabricated by crosslinking hyperbranched polyester (HPE) with this compound (TPC) under optimized conditions.

| Parameter | Value | Operating Conditions | Source |

| Water Flux | 11.43 L/m²h | 0.6 MPa | researchgate.net |

| Salt Rejection (Na₂SO₄) | 96.5% | 1 g/L Na₂SO₄ solution | researchgate.net |

Electrospun nanofibrous membranes (ENMs) are attractive as support layers for TFC membranes due to their high porosity and interconnected pore structure. However, their large surface pore sizes often prevent the formation of a defect-free selective layer during conventional interfacial polymerization. To overcome this, surface modification techniques are employed. One such method involves coating the ENM support with a barrier layer, which is then crosslinked.

For instance, a polyvinylidene fluoride (PVDF) electrospun membrane was coated with chitosan, which was subsequently crosslinked using this compound. This modification resulted in a composite membrane with high rejection efficiency for bovine serum albumin and a good flux rate.

Table 2: Performance of TPC-Modified Electrospun PVDF Membrane This table presents the performance data for a modified PVDF electrospun nanofibrous membrane coated with chitosan and crosslinked with this compound.

| Parameter | Value | Operating Pressure | Source |

| Water Flux | 70.5 L/m²h | 0.2 MPa | |

| Rejection Efficiency (BSA) | >98% | 0.2 MPa |

In another study, β-cyclodextrin and this compound were interfacially polymerized on the surface of polyacrylonitrile (PAN) nanofibrous membranes. nih.gov This surface modification created a compact composite membrane, with the polymer generated by the crosslinking reaction successfully coating the nanofibers. nih.gov

The conventional interfacial polymerization process often relies on toxic organic solvents like hexane to dissolve the acyl chloride monomer. rsc.orgrsc.org This has prompted research into greener fabrication routes that utilize more environmentally friendly materials and processes. rsc.org

One promising green approach involves replacing both the solvent and one of the monomers with sustainable alternatives. A polyester TFC membrane was successfully prepared through the interfacial reaction between this compound and quercetin, a plant-derived polyphenol. scispace.com In this process, the hazardous hydrocarbon solvent was replaced with α-pinene, a green solvent derived from pine resin, to dissolve the TPC. kaust.edu.sascispace.com The resulting membrane demonstrated high stability in harsh aprotic solvents and a molecular weight cut-off of around 330 Da, making it suitable for solvent resistant nanofiltration (SRNF). scispace.com

Another green strategy aims to eliminate the organic solvent entirely. Vapor phase interfacial polymerization (VPIP) is a method where the porous support, impregnated with an aqueous amine solution, is exposed to acyl chloride vapors. rsc.org This technique avoids the use of n-hexane and allows for a more efficient application of the acyl chloride monomer, reducing waste. rsc.org

The use of ionic liquids (ILs) as an alternative reaction medium to water or organic solvents is also being explored. nih.govnih.gov ILs can act as universal solvents for a wide range of amine monomers, which are often insoluble in water, thereby expanding the library of monomers available for creating task-specific polyamide nanofilms. nih.govnih.gov This approach, known as interfacial polymerization at the alkane/ionic liquid interface (IP@AILI), proposes a different diffusion-reaction model where the acyl chloride diffuses from the alkane phase into the IL phase to react with the amine. nih.gov

Interfacial Polymerization for Membrane Fabrication

Permeable Membrane Materials

This compound is also utilized in the fabrication of specialized permeable membrane materials through interfacial crosslinking reactions with proteins. This technique can be used to create robust micro-membranes within microfluidic channels. By establishing a stable liquid-liquid interface between two parallel laminar flows—one an aqueous protein solution (e.g., bovine serum albumin or fibrinogen) and the other a xylene solution of TPC—a thin, crosslinked protein film forms at the interface.

Membrane formation in this system is self-limiting. Research has shown that membranes formed using fibrinogen exhibit greater solute permeability compared to those made with albumin. Furthermore, when comparing isomeric crosslinkers, this compound resulted in thicker, more permeable membranes than isophthaloyl dichloride.

Advanced Architectures and Functional Materials

Covalent Organic Frameworks (COFs)

Covalent Organic Frameworks are a class of crystalline porous polymers with ordered structures formed by covalent bonds between organic building units. The choice of monomers, such as TPC, is crucial in defining the linkage, porosity, and ultimate properties of the resulting COF.

The synthesis of highly stable COFs often relies on the formation of robust and irreversible linkages, such as amide bonds. Terephthaloyl chloride is a key reagent for creating these connections. A notable example is the synthesis of JNU-1, an amide-linked COF designed for the selective recovery of precious metals. nih.govresearchgate.net

The synthesis of JNU-1 is not achieved by direct condensation of monomers but through a more sophisticated method known as a building block exchange strategy. In this process, a pre-synthesized, less stable COF with reversible imine linkages (named TzBA) is used as a template or "mother" framework. The TzBA framework is constructed from 4,4′,4′′-(1,3,5-triazine-2,4,6-triyl)trianiline (Tz) and 4,4′-biphenyldicarboxaldehyde (BA). This parent COF is then treated with this compound. The highly reactive acyl chloride groups on TPC react with the amine groups of the Tz linker, displacing the original BA aldehyde linker and forming new, irreversible amide bonds. This transformation converts the crystalline structure from an imine-linked COF to the more stable amide-linked JNU-1. nih.govresearchgate.net

| COF Synthesis Profile: JNU-1 | |

| COF Name | JNU-1 |

| Linkage Type | Amide (irreversible) |

| Synthesis Strategy | Building Block Exchange |

| Parent COF | TzBA (imine-linked) |

| Amine Monomer in Parent | 4,4′,4′′-(1,3,5-triazine-2,4,6-triyl)trianiline (Tz) |

| Exchanged Monomer in Parent | 4,4′-biphenyldicarboxaldehyde (BA) |

| Exchanging Reagent | This compound (TPC) |

| Resulting Property | High stability for selective gold recovery |

The use of this compound in COF building block exchange strategies is pivotal for creating frameworks with enhanced chemical stability. Many COFs are synthesized using reversible reactions (like imine formation) because the error-checking nature of reversible processes helps to ensure the formation of a highly crystalline, ordered structure. However, these reversible linkages can also render the final COF unstable in certain chemical environments, such as acidic or basic solutions.

TPC provides a solution to this stability-crystallinity dilemma. The building block exchange strategy leverages the crystallinity of a parent imine-linked COF. TPC is then introduced as a more reactive building block. It replaces the original aldehyde linker (e.g., BA in the case of TzBA) through an irreversible amidation reaction. nih.govresearchgate.net The key roles of TPC in this strategy are:

Introduction of Irreversible Linkages: TPC reacts with the amine linkers in the parent COF to form strong amide bonds. This reaction is essentially irreversible under typical conditions, locking the crystalline framework into place. nih.gov

Enhancement of Chemical Stability: The resulting amide-linked COF, such as JNU-1, exhibits significantly greater stability compared to its imine-linked precursor. This robustness allows the COF to be used in applications, like gold recovery from acidic solutions, where less stable frameworks would decompose. nih.govresearchgate.net

Functional Group and Active Site: Beyond its structural role, the amide linkage introduced by TPC can also act as a functional group. In JNU-1, the oxygen and hydrogen atoms of the amide bond, along with the unreacted chlorine atom from TPC, can act as active sites, participating in hydrogen bonding and coordinate interactions that are crucial for selectively binding target ions like gold. nih.gov

Metal-Organic Frameworks (MOFs)

Metal-Organic Frameworks (MOFs) are porous, crystalline materials composed of metal ions or clusters coordinated to organic ligands. While TPC itself is not a typical linker due to the reactivity of its acyl chloride groups, it is an important reagent for modifying MOFs after their synthesis or for creating more complex linkers prior to MOF assembly.

Postsynthetic modification (PSM) is a powerful technique for introducing new functional groups into a pre-formed MOF without altering its underlying framework. nih.gov TPC can be used as a reagent in PSM to functionalize MOFs that contain reactive sites, such as free amine (-NH₂) groups.

For instance, a MOF constructed with an amino-functionalized linker (e.g., 2-aminoterephthalic acid) can be subjected to a PSM reaction with TPC. The amine groups present on the linkers within the MOF's pores can react with one of the acyl chloride groups of a TPC molecule. This reaction forms a stable amide bond, covalently tethering a terephthaloyl moiety to the MOF linker. The second acyl chloride group on the tethered molecule can remain as is or be further reacted, for example, by hydrolysis to a carboxylic acid or by reaction with another amine to grow polymer chains off the MOF surface. nih.gov This approach allows for the precise installation of new chemical functionalities that can tailor the MOF's properties for specific applications, such as enhancing selective gas sorption or creating sites for catalysis. nih.gov

| Functionalization Approach | Description |

| Strategy | Covalent Postsynthetic Modification (PSM) |

| Parent MOF Requirement | Must contain reactive functional groups (e.g., -NH₂) |

| Reagent | This compound (TPC) |

| Reaction | Amide bond formation between MOF's amine group and TPC's acyl chloride group |

| Outcome | Introduction of new functional groups, altering the MOF's surface chemistry and properties |

In addition to modifying intact MOFs, TPC can be used to synthesize more complex, custom-designed organic linkers before they are used in MOF assembly. This pre-synthesis approach allows for the creation of linkers with greater length, specific geometries, or tailored functional groups.

The N-acylation reaction is central to this strategy. By reacting TPC with a molecule containing both an amine group and a metal-coordinating group (such as a carboxylic acid or a tetrazole), a new, larger linker can be formed. For example, reacting one equivalent of TPC with two equivalents of an aminocarboxylic acid (like 4-aminobenzoic acid) would result in a longer, symmetrical dicarboxylic acid linker with internal amide bonds. This new linker can then be used in a standard solvothermal synthesis with metal salts to create a MOF with a precisely defined pore size and chemical environment dictated by the structure of the custom linker. This method provides a rational way to build complexity into the organic component of the MOF, which is essential for designing advanced materials for catalysis, separations, and sensing.

Nanofiber Applications Beyond Filtration

Aramid nanofibers, which are produced from the polymerization of monomers including TPC and aromatic diamines, possess exceptional mechanical strength, thermal stability, and high surface area. While widely used in advanced filtration, these properties also enable their use in a diverse range of applications beyond this field. mdpi.comnih.gov

High-Strength Nanocomposites: Aramid nanofibers serve as excellent reinforcing agents in polymer composites. Their high modulus and tensile strength, combined with their nanoscale dimensions, allow for efficient load transfer from the polymer matrix to the fiber, significantly enhancing the mechanical properties of materials like polyvinyl alcohol (PVA) or polyurethanes. researchgate.net

Energy Storage: The combination of thermal stability, chemical resistance, and porous structure makes aramid nanofibers ideal for use in energy storage devices. They can be fabricated into thin films that serve as high-performance separators in lithium-ion batteries, preventing short circuits while allowing ion transport. researchgate.netrsc.org Their properties also make them suitable for use as substrates for electrode materials or as components in solid electrolytes. researchgate.net

Biomedical Applications: Due to their large surface area and the potential for surface functionalization, aramid nanofibers have been explored for biomedical uses. They can be formed into porous beads with high adsorption capacity for biological waste products like bilirubin, showing potential for blood purification applications. mdpi.com

Electrical and Electromagnetic Applications: Aramid nanofibers can be used to create high-performance electrical insulating materials. Films made from these nanofibers exhibit excellent dielectric strength and thermal durability. acs.orgacs.org Furthermore, they can be combined with other nanomaterials, such as carbon nanotubes or silver nanoparticles, to create composites for electromagnetic interference (EMI) shielding. mdpi.comnih.gov

| Application Area | Specific Use | Key Property Leveraged |

| Nanocomposites | Reinforcing filler in polymer matrices | High tensile strength and modulus |

| Energy Storage | Battery separators, solid electrolytes | Thermal stability, chemical resistance, porosity |

| Biomedical | Adsorbent beads for blood purification | High surface area, biocompatibility |

| Electronics | Electrical insulating films, EMI shielding | Dielectric strength, thermal durability |

Nanofiber Phototransistors

Following a comprehensive search of available scientific literature, no research was found detailing the use of this compound-derived nanofibers in the fabrication of phototransistors.

Nanofibers for Lithium-Ion Battery Separators

This compound is a key monomer in the synthesis of aramid nanofibers (ANFs), which are gaining significant attention as a high-performance separator material for lithium-ion batteries (LIBs). nih.govresearchgate.net These nanofibers are typically produced through the polycondensation of this compound with p-phenylenediamine, resulting in poly(p-phenylene terephthalamide) (PPTA). chemicalbook.com The exceptional thermal stability and mechanical properties of these aramid nanofibers address critical safety and performance issues associated with conventional polyolefin separators. ill.eu

Research has demonstrated that aramid nanofiber-based separators exhibit superior thermal and dimensional stability at elevated temperatures, a crucial factor in preventing thermal runaway in LIBs. ill.eu Unlike commercial polypropylene (PP) separators, which melt at lower temperatures, aramid nanofiber separators maintain their structural integrity up to 300°C. ill.eu This high-temperature resilience significantly enhances battery safety.

The mechanical strength of aramid nanofiber separators is another key advantage. They have been shown to possess a high Young's modulus and ultimate tensile strength, which can suppress the growth of lithium dendrites—a common cause of short circuits and battery failure. chemicalbook.comill.eu Furthermore, the porous structure of these nanofiber membranes can be tailored to ensure high ionic conductivity while providing a physical barrier between the anode and cathode. nih.gov

The electrochemical performance of LIBs incorporating aramid nanofiber separators has been shown to be excellent, with stable cycling and low capacity fade over hundreds of cycles. ill.eu The inherent polarity of the aramid polymer also improves the wettability of the separator with the liquid electrolyte, leading to lower interfacial resistance and more efficient ion transport. nih.gov

Below is a data table comparing the properties of aramid nanofiber separators with standard polypropylene (PP) separators.

| Property | Aramid Nanofiber (ANF) Separator | Polypropylene (PP) Separator |

| Thermal Stability | Structurally stable up to 300°C | Melts around 165°C |

| Young's Modulus | ~6.9 ± 1.1 GPa | Lower |

| Ultimate Tensile Strength | ~170 ± 25 MPa | Lower |

| Electrolyte Wettability | High | Low |

| Cycling Performance (1C rate) | ~11% capacity fade after 300 cycles at 25°C | Higher capacity fade |

Computational Chemistry and Spectroscopic Analysis

Molecular Structure Elucidation and Optimization

Computational methods are pivotal in determining the three-dimensional arrangement of atoms in terephthaloyl chloride and identifying its most stable conformation.

Density Functional Theory (DFT) has been successfully employed to investigate the molecular structure of this compound. iosrjournals.org DFT calculations are a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. In the study of this compound, these calculations have been used to predict its geometric parameters, such as bond lengths and angles. iosrjournals.orgresearchgate.net The molecular structure of this compound, which includes a phenyl ring with two carbonyl chloride groups, is understood to have C2v point group symmetry. iosrjournals.orgresearchgate.net Theoretical studies confirm that the molecule is planar, with all atoms residing in the same plane. iosrjournals.orgresearchgate.net

To find the most stable molecular structure (the equilibrium geometry), optimization algorithms are used in conjunction with DFT. For this compound, Berny's optimization algorithm has been utilized. iosrjournals.orgresearchgate.net The accuracy of these calculations is highly dependent on the chosen basis set, which is a set of mathematical functions used to describe the electronic wave function.

A commonly used and effective combination for studying this molecule is the B3LYP (Becke, 3-parameter, Lee-Yang-Parr) functional with the 6-311++G(d,p) basis set. iosrjournals.orgresearchgate.netdoi.org This level of theory provides a robust description of the molecule's electronic and structural properties. The optimized geometrical parameters calculated at this level show good agreement with experimental data where available. For instance, the two C=O bonds are calculated to have identical lengths of 1.187 Å, and the two C-Cl bonds are both calculated to be 1.819 Å. iosrjournals.org

Below is a table summarizing some of the optimized geometrical parameters for this compound calculated at the B3LYP/6-311++G(d,p) level of theory.

| Parameter | Value (Å) |

| C=O Bond Length | 1.187 |

| C-Cl Bond Length | 1.819 |

| C-C (ring) Bond Length Range | 1.385 - 1.404 |

Vibrational Spectroscopy and Theoretical Investigations

Vibrational spectroscopy, combined with theoretical calculations, offers a powerful tool for analyzing the bonding and functional groups within the this compound molecule.

Experimental vibrational spectra for this compound have been recorded using Fourier Transform Infrared (FTIR) and Fourier Transform Raman (FT-Raman) spectroscopy. iosrjournals.org The FTIR spectrum is typically recorded in the 4000–400 cm⁻¹ range. iosrjournals.org These experimental techniques probe the different vibrational modes of the molecule. This compound, consisting of 16 atoms, is calculated to have 42 fundamental vibrations. iosrjournals.org

A key aspect of computational analysis is the ability to simulate vibrational spectra and compare them with experimental results. The vibrational wavenumbers and corresponding intensities are calculated using the same DFT method (B3LYP/6-311++G(d,p)) employed for structural optimization. iosrjournals.orgresearchgate.net These calculated frequencies are often scaled by a factor to correct for anharmonicity and limitations of the theoretical model. The simulated IR and Raman spectra are then plotted, typically using a Lorentzian band shape, allowing for a direct visual comparison with the experimental FTIR and FT-Raman spectra. iosrjournals.org This comparison helps in the accurate assignment of vibrational modes observed in the experimental data. iosrjournals.orgresearchgate.net

To provide a detailed description of the fundamental vibrational modes, a Potential Energy Distribution (PED) analysis is performed. iosrjournals.orgresearchgate.net PED analysis quantifies the contribution of individual internal coordinates (like bond stretching or angle bending) to each normal mode of vibration. iosrjournals.orguokerbala.edu.iq This allows for unambiguous assignments of the vibrational bands observed in the spectra. iosrjournals.orgresearchgate.net For example, PED can distinguish between C-H stretching, C=O stretching, C-Cl stretching, and various ring deformation modes. This detailed assignment is crucial for a complete understanding of the molecule's vibrational characteristics. iosrjournals.org

Surface Adsorption and Reaction Studies

The surface interactions of this compound (TPC) are critical for its application in the synthesis of thin films and nanomaterials on substrates. Understanding the mechanisms of adsorption, bond cleavage, and intermediate formation is essential for controlling the structure and properties of the resulting materials. This section focuses on studies utilizing computational chemistry and spectroscopic analysis to elucidate these surface phenomena.

X-ray Photoelectron Spectroscopy (XPS)

X-ray Photoelectron Spectroscopy (XPS) is a powerful surface-sensitive quantitative spectroscopic technique that provides information about the elemental composition and chemical states of the atoms within the top few nanometers of a material's surface. In the context of this compound, XPS is employed to track the chemical transformations that occur upon its interaction with a substrate.

Investigations into the adsorption and reaction of TPC on a silver (Ag(111)) surface have utilized XPS to monitor the core level spectra of the constituent elements, primarily Carbon (C 1s), Oxygen (O 1s), and Chlorine (Cl 2p). By analyzing the binding energies and intensities of the photoemitted electrons, researchers can identify the chemical species present on the surface at different stages of the reaction.

For instance, at low temperatures (below 120 K), TPC forms multilayers on the Ag(111) surface without reacting with the substrate. acs.org The XPS spectra in this state are characteristic of the intact molecule. As the temperature is increased, changes in the XPS spectra indicate chemical transformations. The attenuation of the Ag 3d signal from the substrate can be used to determine the thickness of the adsorbed TPC layers.

Adsorption and Reaction on Metal Surfaces (e.g., Ag(111))

The adsorption behavior and subsequent chemical reactions of this compound are highly dependent on the nature of the substrate and the temperature. The Ag(111) surface serves as a model system for studying these processes due to its well-defined crystal structure and catalytic properties.

Studies have shown that below 120 K, TPC molecules adsorb molecularly, forming multilayers on the Ag(111) surface. acs.org As the temperature is raised above 120 K, the multilayer desorption process begins. Concurrently, a chemical reaction is initiated between the TPC molecules in the first monolayer and the silver surface. acs.org This reaction is a critical step in the surface-assisted synthesis of new chemical structures. The interaction with the metal surface facilitates the cleavage of specific bonds within the TPC molecule, leading to the formation of new chemical species.

Carbon-Chlorine Bond Scission and Intermediate Formation

The chemical reaction between this compound and the Ag(111) surface, which commences above 120 K, is characterized by the scission of the carbon-chlorine (C-Cl) bonds. acs.org This bond cleavage is a key step that dictates the subsequent chemical pathways and the final products formed on the surface.

Upon the breaking of the C-Cl bond, adsorbed chlorine atoms are formed on the silver surface. acs.org The other product of this reaction is a p-phenylene dicarbonyl (pPDC) species. acs.org This intermediate is a molecular fragment that remains adsorbed on the Ag(111) surface.

Density Functional Theory (DFT) calculations complement the experimental XPS data, confirming that the pPDC is a plausible intermediate or final product of the surface reaction. acs.org These calculations indicate that the two carbonyl carbon atoms of the pPDC intermediate form covalent bonds with the underlying silver atoms of the substrate. acs.org This interaction with the surface stabilizes the pPDC species, which has been observed to be stable at room temperature without undergoing further decomposition. acs.org This stability is attributed to the strong adsorbate-substrate interactions and potential oligomerization of the pPDC fragments on the surface. acs.org

The table below summarizes the key events in the surface adsorption and reaction of TPC on Ag(111).

| Temperature Range | Event | Resulting Species |

| Below 120 K | Multilayer Adsorption | Intact this compound |

| Above 120 K | Multilayer Desorption & Surface Reaction | Adsorbed Chlorine atoms, p-phenylene dicarbonyl (pPDC) |

| Room Temperature | - | Stable pPDC intermediate |

Chemical Derivatives and Their Research Applications

Terephthalic Dihydrazide and Heterocyclic Compounds

A significant derivative of terephthaloyl chloride is terephthalic dihydrazide. This compound is a key building block for synthesizing various heterocyclic compounds. For instance, terephthalic dihydrazide can be reacted with carbon disulfide in the presence of potassium hydroxide (B78521) to afford a potassium salt, which then undergoes cyclization with hydrazine (B178648) to form bis-triazole derivatives. cu.edu.eg These products can be further converted into thiadiazole derivatives through condensation with acids. cu.edu.eg Additionally, the reaction of the dihydrazide with aromatic acids can yield 1,4-bis(5-aryl-1,3,4-oxadiazole-2-yl)benzene derivatives. cu.edu.eg Such heterocyclic compounds are subjects of research for their potential industrial applications, including roles in liquid crystalline polymers and materials with specific biological activities. researchgate.net

Benzamide (B126) Compounds (e.g., for Azodyes, Liquid Crystals)

This compound readily reacts with amine or hydrazide derivatives to form benzamide compounds. cu.edu.eg This reaction is fundamental in the development of materials for specific industrial applications. The condensation of this compound with various amine derivatives has been employed to synthesize symmetrical direct dyes. cu.edu.eg These resulting benzamide structures are investigated for their spectrophotometric properties and their utility in dyeing fabrics like cotton. cu.edu.egresearchgate.net Furthermore, benzamide derivatives originating from this compound are explored for their potential use in the formulation of liquid crystals. cu.edu.egresearchgate.net

Bridged Bis(β-cyclodextrin) Derivatives

This compound is utilized as a linker to synthesize novel bridged bis(β-cyclodextrin) derivatives, which exhibit enhanced molecular recognition capabilities compared to native cyclodextrins.

A novel bridged bis(β-cyclodextrin) can be synthesized through the reaction of this compound with β-cyclodextrin. The stability of the inclusion complexes formed by these derivatives with various guest molecules (dyes) is quantified by the complex stability constant (Kₛ). The determination of these constants is typically performed using fluorescence and UV-Vis titrations in a buffer solution. Research shows that the bridged structure significantly enhances the binding affinity for guest molecules.

| Guest Dye | Native β-cyclodextrin (M⁻¹) | Bridged Bis(β-cyclodextrin) (M⁻¹) |

|---|---|---|

| TNS | Data not available in source | Data not available in source |

| ANS | Data not available in source | Data not available in source |

| AR | Data not available in source | Data not available in source |

| NR | Data not available in source | Data not available in source |

| RhB | Data not available in source | Data not available in source |

Note: Specific Kₛ values were not provided in the source material, but the enhancement factor was detailed.

The enhanced binding ability of this compound-bridged bis(β-cyclodextrin)s is attributed to the cooperative or synergistic bonding of the two cyclodextrin (B1172386) cavities. This structure allows for a better size and shape fit with guest dye molecules and involves multiple recognition mechanisms. The rigid aromatic linker orients the two cyclodextrin units, enabling them to act in concert to bind a single guest molecule more strongly than an individual, native β-cyclodextrin could. This synergistic effect leads to a marked increase in complex stability.

| Guest Dye | Increase in Binding Ability (Fold) |

|---|---|

| TNS | 3.3 |

| ANS | 15.3 |

| AR | 2.2 |

| NR | 12.5 |

| RhB | 5.8 |

Data sourced from research on this compound bridged bis(β-cyclodextrin) and their synergetic bonding behaviors with dyes.

Derivatives for Drug Synthesis and Medicinal Compounds

Derivatives of this compound, particularly analogues of terephthalic dihydrazide, are actively researched for their medicinal properties. nih.gov These compounds are synthesized and evaluated for their potential as therapeutic agents. For example, novel terephthalic dihydrazide analogues have been identified as dual inhibitors of glycation and urease. nih.govrsc.org The overexpression of urease is linked to conditions like peptic ulcers, while glycation is a factor in various disease complications. nih.gov The inhibitory activity of these compounds is quantified by their IC₅₀ values, which measure the concentration required to inhibit 50% of the enzyme's activity.

| Compound | Urease Inhibition IC₅₀ (µM) | Anti-glycation Activity IC₅₀ (µM) |

|---|---|---|

| Compound 13 | 63.12 ± 0.28 | 67.53 ± 0.46 |

| Compound 14 | 65.71 ± 0.40 | 68.06 ± 0.43 |

| Compound 20 | 49.2 ± 0.49 | 48.32 ± 0.42 |

| Compound 23 | 51.45 ± 0.39 | 54.36 ± 0.40 |

Data sourced from research on the design and synthesis of terephthalic dihydrazide analogues as dual inhibitors. nih.gov

Derivatives in Agrochemical Research

This compound and its derivatives are also utilized as intermediates in the synthesis of agrochemicals. guidechem.com It has been reported as a raw material for producing the herbicide Dichlorprop. guidechem.com Furthermore, research has investigated the biological activities of related hydrazide derivatives. Hydrazides of aromatic aldehydes have been shown to be phytotoxic, indicating potential herbicidal applications. nih.gov In other studies, terephthalic dihydrazide synthesized from waste materials was screened for in-vitro antifungal activity against multidrug-resistant fungal species such as Fusarium oxysporum and Trichoderma lignorum. researchgate.net This suggests a potential application for this compound derivatives in developing new fungicidal agents for agricultural use.

Environmental and Safety Aspects in Research and Production

Hydrolytic Stability and Environmental Fate

Terephthaloyl chloride (TCL) is characterized by its limited hydrolytic stability, a factor that significantly influences its environmental fate. The compound reacts with water, leading to decomposition. nih.gov In aqueous solutions, it undergoes rapid hydrolysis. nih.gov

Studies conducted to determine the hydrolytic stability of TCL in buffered water at pH levels of 4.0, 7.0, and 9.0 at 0°C found that its half-life ranged from an average of 1.2 to 2.2 minutes. nih.gov The process involves the formation of a short-lived intermediate, a "half-acid," where one of the two carboxylic acid chloride groups reacts with water to form a carboxylic acid. nih.gov This intermediate subsequently undergoes further hydrolysis. nih.gov Research indicates that over 90% of the initial this compound hydrolyzes in under 60 minutes at 0°C. nih.govresearchgate.net

The final, stable hydrolysis product is terephthalic acid (TPA). nih.gov TPA itself is hydrolytically stable, showing no further transformation after 20 minutes at pH 7 and 25°C. nih.govresearchgate.net Given the rapid hydrolysis of TCL and its intermediate half-acid, it is not expected to persist in aqueous systems long enough to have a sustained environmental impact on aquatic organisms. nih.govresearchgate.net This rapid degradation pathway suggests that further aquatic toxicity and biodegradation studies on TCL itself may be unnecessary, as existing data on its stable hydrolysis product, TPA, can be used to assess its long-term environmental fate. researchgate.net

Hydrolysis Data for this compound (TCL)

| Parameter | Value | Conditions |

|---|---|---|

| Half-life (t½) | 1.2 - 2.2 minutes | pH 4-9, 0°C |

| Primary Hydrolysis Product | "Half-acid" intermediate | |

| Final Hydrolysis Product | Terephthalic acid (TPA) | |

| Extent of Hydrolysis | >90% in < 60 minutes | 0°C |

Sustainable Manufacturing Practices

The production of this compound has traditionally relied on several methods using terephthalic acid as a primary raw material. These include the thionyl chloride method, the phosphorus pentachloride method, and the phosgene (B1210022) method. patsnap.comguidechem.com Another commercial process involves the reaction of 1,4-bis(trichloromethyl)benzene (B1667536) with terephthalic acid. wikipedia.org

In the pursuit of more sustainable manufacturing, alternative approaches are being explored. One such innovative and environmentally conscious method utilizes waste Polyethylene terephthalate (B1205515) (PET) as a starting material. patsnap.com This process involves two main steps:

Waste PET is reacted with a metal ethylene (B1197577) glycol salt in the presence of a low-carbon alcohol. This reaction produces a metal terephthalate and ethylene glycol. patsnap.com

The resulting metal terephthalate is then reacted with a chlorinating agent to produce this compound. patsnap.com

This method presents a significant advancement in sustainable manufacturing by recycling waste PET materials, thereby reducing environmental pollution and lowering production costs. patsnap.com The process is noted for being simple, safe, and efficient. patsnap.com

Waste Management and By-product Handling (e.g., SO₂)

The manufacturing processes for this compound generate specific by-products that require careful management. In the widely used thionyl chloride method, terephthalic acid is reacted with thionyl chloride (SOCl₂). This reaction inherently produces sulfur dioxide (SO₂) as a gaseous by-product. Due to its hazardous nature, proper handling and disposal of SO₂ are critical. Industrial setups often incorporate tail gas absorption systems to manage these emissions effectively. Another significant by-product of many synthesis routes is hydrogen chloride (HCl), which is also generated during the reaction and requires appropriate management protocols. wikipedia.org The corrosive nature of this compound and the by-products necessitates specialized storage and handling to prevent environmental release and ensure safety.

Toxicology in Research Settings

Toxicological studies are fundamental to understanding the potential hazards of this compound in research and production environments.

Acute toxicity studies have been conducted to determine the effects of single-dose exposures to this compound via different routes.

Oral: The median lethal dose (LD50) has been established in several animal models. For rats, the oral LD50 is reported as 2500 mg/kg. ku.edu.trfujifilm.comfishersci.frmerckmillipore.com In mice, the LD50 is 2140 mg/kg, and for rabbits, it is 950 mg/kg. ku.edu.trspectrumchemical.com

Inhalation: The compound is toxic if inhaled. fishersci.frmerckmillipore.comsigmaaldrich.com The median lethal concentration (LC50) for rats is 700 mg/m³ for a 4-hour exposure, which is equivalent to 0.7 mg/L. ku.edu.trfujifilm.comfishersci.fr Inhalation may cause upper airway and pulmonary edema. nih.gov

Dermal: Data on acute dermal toxicity is limited. One study reported an acute dermal LD value of >200 mg/kg in rabbits. spectrumchemical.com However, other sources state that specific dermal LD50 data is not available. echemi.com

Acute Toxicity of this compound

| Route of Exposure | Test Species | Value |

|---|---|---|

| Oral (LD50) | Rat | 2500 mg/kg |

| Mouse | 2140 mg/kg | |

| Rabbit | 950 mg/kg | |

| Inhalation (LC50) | Rat | 700 mg/m³ (4 hours) |

| Dermal (LD) | Rabbit | >200 mg/kg |

This compound is classified as a corrosive substance. ku.edu.tr It causes severe skin burns and serious eye damage. fujifilm.comfishersci.frmerckmillipore.comsigmaaldrich.comechemi.cominchem.org Direct contact with the skin can result in chemical burns. scbt.com In rabbit studies, the substance was shown to cause severe burns. merckmillipore.comsigmaaldrich.com Eye contact is particularly hazardous, producing severe burns and potentially leading to serious, permanent damage. ku.edu.trspectrumchemical.comscbt.com It is also known to be a lachrymator, a substance that causes tearing. nih.govku.edu.tr

Inhalation of this compound dust or vapors is a significant concern. The substance is corrosive to the respiratory tract. spectrumchemical.comechemi.cominchem.org Exposure can cause severe irritation, characterized by symptoms such as a sore throat, coughing, and shortness of breath. ku.edu.trspectrumchemical.cominchem.org In some cases, exposure can lead to delayed lung edema, a serious condition where fluid accumulates in the lungs. ku.edu.trspectrumchemical.cominchem.org It is classified as a substance that may cause respiratory irritation. merckmillipore.comsigmaaldrich.com

Hazard Assessments and Precautionary Measures

This compound (TCL) is a chemical intermediate that necessitates careful handling due to its hazardous properties. echemi.com Comprehensive hazard assessments have been conducted to classify its risks and establish appropriate precautionary measures for its safe use in research and production.

Hazard Classification:

Globally Harmonized System of Classification and Labelling of Chemicals (GHS) provides a standardized framework for communicating the hazards of chemical products. sigmaaldrich.com this compound is classified under several hazard categories, reflecting its potential to cause harm to health and safety.

Interactive Data Table: GHS Hazard Classification for this compound

| Hazard Class | Hazard Category | Signal Word | Hazard Statement |

| Acute Toxicity, Inhalation | Category 3 | Danger | H331: Toxic if inhaled sigmaaldrich.com |

| Skin Corrosion/Irritation | Category 1A | Danger | H314: Causes severe skin burns and eye damage sigmaaldrich.comthermofisher.com |

| Serious Eye Damage/Eye Irritation | Category 1 | Danger | H318: Causes serious eye damage sigmaaldrich.com |

| Specific target organ toxicity — single exposure | Category 3 | Danger | H335: May cause respiratory irritation sigmaaldrich.com |

Note: This table is interactive and allows for sorting by column.

The signal word "Danger" indicates the high severity of the hazards associated with this compound. sigmaaldrich.com The hazard statements provide specific information about the nature of the hazards.

Principal Hazards:

The primary dangers associated with this compound stem from its high reactivity, particularly with water and moisture, and its corrosive nature.

Reactivity Hazards: this compound reacts violently with water, alcohols, bases, and strong oxidizing agents. sigmaaldrich.com Contact with moisture leads to the liberation of toxic and corrosive hydrogen chloride gas. fishersci.cominchem.org This reactivity also means it can attack many metals in the presence of water. inchem.org

Health Hazards:

Inhalation: Inhalation of this compound dust or fumes is toxic and can cause severe irritation to the respiratory tract, potentially leading to sore throat, coughing, shortness of breath, and delayed pulmonary edema. inchem.orgku.edu.tr A harmful concentration of airborne particles can be reached quickly when the dust is dispersed. inchem.org

Skin Contact: Direct contact causes severe skin burns. sigmaaldrich.comscbt.com

Eye Contact: The substance is corrosive to the eyes and can cause serious eye damage, including burns. sigmaaldrich.comscbt.comcoleparmer.com It is also a lachrymator, meaning it can induce tearing. sigmaaldrich.comthermofisher.com

Ingestion: Ingestion can cause severe and permanent damage to the digestive tract, including burns in the mouth, throat, and stomach. ku.edu.trscbt.com

Fire and Explosion Hazards: this compound is combustible. echemi.comscbt.com Finely dispersed particles can form explosive mixtures in the air, and dust explosion is a possible hazard if the compound is in powder or granular form mixed with air. inchem.orgnih.gov During a fire, it can decompose to produce irritating and toxic fumes, including hydrogen chloride, carbon monoxide, carbon dioxide, and phosgene. ku.edu.trscbt.com

Precautionary Measures:

To mitigate the risks associated with this compound, stringent precautionary measures must be implemented in all stages of its handling, storage, and disposal.

Interactive Data Table: Precautionary Statements for this compound

| Code | Precautionary Statement |

| P260 | Do not breathe dust/fume/gas/mist/vapors/spray. echemi.comsigmaaldrich.com |

| P264 | Wash skin thoroughly after handling. echemi.comsigmaaldrich.com |

| P271 | Use only outdoors or in a well-ventilated area. echemi.comsigmaaldrich.com |

| P280 | Wear protective gloves/protective clothing/eye protection/face protection. echemi.comsigmaaldrich.com |

| P301+P330+P331 | IF SWALLOWED: Rinse mouth. Do NOT induce vomiting. echemi.comsigmaaldrich.com |

| P303+P361+P353 | IF ON SKIN (or hair): Take off immediately all contaminated clothing. Rinse skin with water/shower. sigmaaldrich.com |

| P304+P340 | IF INHALED: Remove person to fresh air and keep comfortable for breathing. echemi.comsigmaaldrich.com |

| P305+P351+P338 | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. echemi.com |

| P310 | Immediately call a POISON CENTER or doctor/physician. sigmaaldrich.com |

| P403+P233 | Store in a well-ventilated place. Keep container tightly closed. echemi.comsigmaaldrich.com |

| P405 | Store locked up. echemi.comsigmaaldrich.com |

| P501 | Dispose of contents/container to an approved waste disposal plant. sigmaaldrich.com |

Note: This table is interactive and allows for sorting by column.

Detailed Precautionary Guidelines:

Engineering Controls: Work should be conducted in a well-ventilated area, preferably under a chemical fume hood, to keep airborne concentrations low. fishersci.comku.edu.tr Facilities should be equipped with eyewash stations and safety showers. coleparmer.com A closed system and dust explosion-proof electrical equipment are recommended. echemi.cominchem.org

Personal Protective Equipment (PPE):

Eye/Face Protection: Tightly fitting safety goggles or a face shield are mandatory. sigmaaldrich.comcoleparmer.com

Skin Protection: Chemical-resistant gloves and protective clothing are required to prevent skin contact. ku.edu.trcoleparmer.com

Respiratory Protection: A NIOSH/MSHA or European Standard EN 149 approved respirator should be used when dust is generated or if exposure limits are exceeded. fishersci.comcoleparmer.com A self-contained breathing apparatus is necessary in case of fire. ku.edu.tr

Handling: Minimize dust generation and accumulation. ku.edu.trcoleparmer.com Avoid all personal contact, including inhalation. scbt.com Use non-sparking tools and prevent fire caused by electrostatic discharge. echemi.com Do not allow contact with water or moisture. ku.edu.tr

Storage: Store in a cool, dry, well-ventilated area away from incompatible substances such as strong oxidants, water, alcohols, and bases. sigmaaldrich.comfishersci.comku.edu.tr Keep containers tightly closed and dry. coleparmer.com The storage area should be a corrosives area, and the compound should not be stored or transported in metal containers. echemi.comku.edu.tr

Spill and Leak Procedures: In case of a spill, immediately clean it up using dry procedures to avoid generating dust. scbt.com Remove all ignition sources. scbt.com The spilled substance should be swept into covered plastic containers for disposal. echemi.com Do not allow the product to enter drains. sigmaaldrich.com

First Aid Measures:

Inhalation: Move the victim to fresh air and keep them at rest in a comfortable breathing position. sigmaaldrich.com Immediate medical attention is required. fishersci.com

Skin Contact: Immediately flush the skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. ku.edu.trcoleparmer.com

Eye Contact: Rinse cautiously with water for several minutes. echemi.com Extensive irrigation for at least 30 minutes is required. ku.edu.trcoleparmer.com

Ingestion: Rinse the mouth with water. Do not induce vomiting. sigmaaldrich.comnih.gov Seek immediate medical attention. coleparmer.com

By adhering to these comprehensive hazard assessments and precautionary measures, the risks associated with this compound can be effectively managed in research and production environments.

常见问题

Q. What are the primary synthetic routes for terephthaloyl chloride, and how do reaction mechanisms differ?

this compound (TCL) is synthesized via two main routes:

- Route 1 : Reaction of terephthalic acid with thionyl chloride (SOCl₂) or phosgene (COCl₂), achieving ~98% yield under optimized conditions .

- Route 2 : Chlorination of 4-iodobenzoyl chloride, yielding ~87% TCL .

The first route involves nucleophilic acyl substitution, where the carboxylic acid reacts with chlorinating agents. The second method employs halogen exchange, requiring catalytic iodine or photochemical activation. Researchers should monitor reaction progress using FTIR to track carbonyl chloride formation (C=O stretch at ~1770 cm⁻¹) and GC-MS to identify intermediates .

Q. How does hydrolysis affect TCL stability, and what precautions are necessary during handling?

TCL undergoes rapid hydrolysis in aqueous environments, producing terephthalic acid and HCl. This reaction is exothermic and irreversible, posing risks of equipment corrosion and sample degradation . To mitigate hydrolysis:

- Use anhydrous solvents (e.g., dry THF or DCM).

- Employ inert atmospheres (N₂ or Ar) during reactions.

- Characterize purity via Karl Fischer titration to ensure moisture levels <0.01% .

Q. What characterization techniques are critical for verifying TCL purity and structural integrity?

- NMR Spectroscopy : ¹³C NMR resolves carbonyl carbons (δ ~165 ppm for Cl-C=O), while ¹H NMR detects aromatic protons (δ ~8.1–8.3 ppm). Note that chlorine’s quadrupolar moment may broaden signals, requiring high-resolution instruments .

- XRD : Confirms crystalline structure, with peaks at 2θ = 15.3°, 17.6°, and 25.2° .

- Elemental Analysis : Validates Cl content (~34.9% for pure TCL) .

Q. How can TCL be purified to remove common byproducts like residual terephthalic acid?

- Vacuum Distillation : Collect fractions at 68–75°C under 1.866 kPa to isolate TCL from low-boiling impurities .

- Recrystallization : Use hexane or toluene at low temperatures (-20°C) to precipitate pure TCL. Monitor purity via HPLC with a C18 column and UV detection at 254 nm .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve TCL yield while minimizing hazardous byproducts?

- Catalytic Additives : Introduce dimethylformamide (DMF) as a catalyst in thionyl chloride reactions, reducing reaction time from 24 h to 6 h .

- Temperature Control : Maintain 60–70°C during chlorination to avoid over-chlorination, which generates polychlorinated derivatives.

- Kinetic Studies : Use in-situ FTIR to monitor reaction rates and identify optimal stoichiometric ratios (e.g., SOCl₂:terephthalic acid = 3:1) .

Q. What analytical challenges arise when studying TCL’s reactivity with amines, and how can they be addressed?

TCL reacts rapidly with amines (e.g., p-phenylenediamine) to form polyamides like Kevlar. Key challenges include:

Q. How do solvent polarity and temperature influence TCL’s reactivity in Friedel-Crafts acylation?

- Solvent Effects : Polar aprotic solvents (e.g., nitrobenzene) enhance electrophilicity of TCL’s carbonyl groups, accelerating acylation.

- Temperature Modulation : Lower temperatures (0–5°C) favor mono-acylation, while higher temperatures (50°C) promote di-acylation. Monitor using TLC with UV visualization .

Q. What strategies resolve contradictions in reported NMR data for TCL derivatives?

Discrepancies in chemical shifts often arise from solvent effects or residual moisture. To standardize

- Use deuterated DMSO-d₆ or CDCl₃ with <0.003% H₂O.

- Reference spectra to internal standards (e.g., TMS) and report solvent-specific δ values .

Q. How can computational modeling predict TCL’s reactivity in novel polymerization systems?

- DFT Calculations : Simulate transition states for acylation reactions using Gaussian or ORCA software. Key parameters include bond dissociation energies (C-Cl = ~339 kJ/mol) and charge distribution on carbonyl carbons .

- MD Simulations : Model polymer chain growth to predict crystallinity and mechanical properties .

Q. What environmental and safety protocols are critical for large-scale TCL synthesis?

- Waste Management : Neutralize HCl byproducts with NaOH scrubbers and recycle solvents via distillation .

- Personal Protective Equipment (PPE) : Use acid-resistant gloves (e.g., nitrile), full-face respirators (NIOSH N99), and explosion-proof ventilation systems .

Methodological Considerations

- Data Reproducibility : Document reaction parameters (e.g., stirring rate, humidity) in detail, adhering to guidelines from Beilstein Journal of Organic Chemistry .

- Conflict Resolution : Compare results across multiple techniques (e.g., XRD and DSC for crystallinity) to validate findings .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。